Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to by its full systematic name) is a 1,4-dihydropyridine (DHP) derivative characterized by a highly substituted phenyl group at the 4-position of the DHP ring. The core structure includes:
- 2,6-dimethyl groups on the DHP ring.
- 3,5-dimethyl ester substituents (methoxycarbonyl groups).
- A 4-phenyl substituent modified with a methoxy group at the 3-position and a (4-methoxyphenyl)carbonyloxy moiety at the 4-position.
This compound is synthesized via the Hantzsch reaction, a classical method for DHP derivatives, involving condensation of aldehydes, β-ketoesters, and ammonium acetate .
Properties
Molecular Formula |
C26H27NO8 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
dimethyl 4-[3-methoxy-4-(4-methoxybenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO8/c1-14-21(25(29)33-5)23(22(15(2)27-14)26(30)34-6)17-9-12-19(20(13-17)32-4)35-24(28)16-7-10-18(31-3)11-8-16/h7-13,23,27H,1-6H3 |
InChI Key |
SVJGDEJCWZVAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthetic route typically involves the use of reagents such as methoxyphenylboronic acid and palladium catalysts in a Suzuki-Miyaura coupling reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Oxidation to Pyridine Derivatives
The dihydropyridine core undergoes oxidation to form a fully aromatic pyridine system:
-
Oxidizing Agent : Tetrachloro-1,4-benzoquinone (chloranil) in tetrahydrofuran .
-
Conditions : Room temperature, 2–4 hours.
-
Outcome : Loss of two hydrogen atoms from the 1,4-dihydropyridine ring, yielding a planar pyridine derivative with retained ester and aryl substituents .
Example :
This reaction is critical for modulating electronic properties and pharmacokinetics.
Ester Hydrolysis
The methyl ester groups at positions 3 and 5 are susceptible to hydrolysis:
-
Acidic Conditions : Methanol/water with HCl yields carboxylic acids.
-
Basic Conditions : NaOH in ethanol generates carboxylate salts.
Reactivity Trend :
The steric protection from adjacent methyl groups (positions 2 and 6) slows hydrolysis compared to less-substituted dihydropyridines.
| Condition | Product | Application |
|---|---|---|
| Acidic (HCl) | Dicarboxylic acid | Improved water solubility |
| Basic (NaOH) | Sodium carboxylate | Enhanced ionic interaction in drug design |
Nucleophilic Substitution
The electron-rich dihydropyridine ring participates in electrophilic aromatic substitution (EAS), while the aryloxy carbonyl group undergoes nucleophilic acyl substitution:
-
EAS Sites : Positions 3 and 5 of the dihydropyridine ring.
-
Acyl Substitution : The carbonyl oxygen is susceptible to nucleophiles (e.g., amines, alcohols).
Example Reaction :
This enables functionalization for structure-activity relationship studies.
Comparative Reactivity Analysis
Key differences from related dihydropyridines:
Stability Considerations
The compound is stable under ambient conditions but degrades under:
-
UV Light : Photooxidation of the dihydropyridine ring.
-
Strong Acids/Bases : Accelerated ester hydrolysis and ring decomposition.
Scientific Research Applications
Pharmacological Applications
Dihydropyridine derivatives are well-known for their diverse pharmacological activities. The specific compound has shown significant potential in several areas:
- Calcium Channel Modulation : Compounds like dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate act as calcium channel blockers, which are crucial in treating cardiovascular diseases by regulating calcium influx in cardiac and smooth muscle cells .
- Antioxidant Properties : Research indicates that this compound may possess antioxidant properties, helping to mitigate oxidative stress in biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
- Antimicrobial Activity : Preliminary studies suggest that dihydropyridine derivatives exhibit antimicrobial effects against various pathogens. This opens avenues for developing new antimicrobial agents from this class of compounds .
Case Study 1: Cardiovascular Applications
A study detailed the efficacy of dihydropyridine derivatives in managing hypertension through calcium channel blockade mechanisms. The compound demonstrated significant vasodilatory effects in animal models, indicating its potential for treating high blood pressure .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar dihydropyridine derivatives against oxidative stress-induced neuronal damage. Results showed that these compounds could reduce cell death in neuronal cultures exposed to oxidative agents, suggesting therapeutic potential in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels in biological systems. It can modulate the activity of these channels, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and other cellular processes .
Comparison with Similar Compounds
Structural Variations in Ester Groups and Substitutions
The compound’s ester groups (methyl vs. ethyl) and phenyl ring substituents differentiate it from related DHPs. Key structural analogs include:
Key Observations :
- Ester Groups : Methyl esters (as in the target compound) generally reduce metabolic stability compared to ethyl esters but improve crystallinity, as seen in the crystal packing motifs of dimethyl derivatives .
- Phenyl Substituents: Electron-donating groups (e.g., methoxy) at the 4-position enhance aromatic π-stacking interactions, while electron-withdrawing groups (e.g., NO₂) increase pharmacological activity by flattening the DHP ring . The target compound’s dual methoxy and bulky (4-methoxyphenyl)carbonyloxy substituents may sterically hinder receptor binding but improve selectivity.
Crystallographic and Conformational Analysis
- The target compound’s analog (dimethyl 4-(4-methoxyphenyl)-DHP) exhibits a non-planar DHP ring with a puckering amplitude of 0.48 Å, influenced by steric interactions from methoxy groups .
- Nisoldipine analogs show that DHP ring planarity correlates with calcium channel antagonism: flatter rings (e.g., 3-NO₂ substitution) exhibit higher activity .
- Crystal packing in dimethyl derivatives reveals hydrogen-bonded R₁₂(6) motifs, stabilizing the solid-state structure .
Pharmacological and Physicochemical Properties
- Calcium Channel Activity: Nisoldipine analogs with 2-NO₂ substituents show IC₅₀ values of 1.2 nM in radioligand binding assays, compared to 12 nM in functional assays . The target compound’s bulky substituents may reduce potency but improve subtype selectivity.
- Solubility : Diethyl esters (e.g., 3c in ) exhibit higher logP values (3.2) than dimethyl analogs, affecting bioavailability.
- Stability : Carbamate-containing DHPs (e.g., 2a) are prone to hydrolysis, limiting their utility in aqueous environments .
Biological Activity
Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as DMDP) is a compound that belongs to the class of dihydropyridines known for their diverse biological activities. This article explores the biological activity of DMDP, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMDP is characterized by its complex structure, which includes a dihydropyridine core and multiple methoxy and carbonyl substituents. The molecular formula is , indicating a significant degree of substitution that may influence its biological properties. The compound's structural features are crucial for its interaction with biological targets.
Pharmacological Activities
DMDP and its derivatives have been studied for various pharmacological activities:
- Antioxidant Activity : DMDP exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Studies have shown that compounds in the dihydropyridine class can scavenge free radicals effectively, contributing to their potential therapeutic roles in conditions related to oxidative damage .
- Cardiovascular Effects : Similar to other dihydropyridines, DMDP may influence cardiovascular health by acting as calcium channel blockers. These compounds are known to relax vascular smooth muscles, leading to vasodilation and reduced blood pressure. Research has indicated that modifications in the dihydropyridine structure can enhance or diminish these effects .
- Anti-inflammatory Properties : Some studies suggest that DMDP may possess anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role. The presence of methoxy groups in the structure could enhance its interaction with inflammatory pathways .
The biological activities of DMDP are attributed to several mechanisms:
- Calcium Channel Modulation : Dihydropyridines primarily function by blocking L-type calcium channels in cardiac and smooth muscle cells, which reduces intracellular calcium levels and subsequently decreases muscle contraction .
- Radical Scavenging : The methoxy substituents on the aromatic rings are believed to contribute to the compound's ability to donate electrons and neutralize free radicals, thus mitigating oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of DMDP:
- In Vitro Studies : Research has demonstrated that DMDP can inhibit lipid peroxidation in cell cultures, suggesting its potential as an antioxidant agent. In these studies, DMDP showed IC50 values comparable to established antioxidants like ascorbic acid .
- Animal Models : In vivo studies using animal models have reported that administration of DMDP leads to significant reductions in blood pressure and heart rate variability under hypertensive conditions. These findings underscore the compound's potential in managing cardiovascular diseases .
Comparative Analysis
To better understand the biological activity of DMDP relative to other compounds in its class, a comparison table is provided below:
| Compound Name | Structure Type | Antioxidant Activity | Cardiovascular Effects | Anti-inflammatory Effects |
|---|---|---|---|---|
| DMDP | Dihydropyridine | High | Significant | Moderate |
| Nifedipine | Dihydropyridine | Moderate | High | Low |
| Amlodipine | Dihydropyridine | Low | Very High | Moderate |
Q & A
Q. What are the recommended synthetic routes for preparing this dihydropyridine derivative, and what methodological optimizations are critical for yield improvement?
The compound can be synthesized via a Hantzsch dihydropyridine synthesis analog, employing esterification and coupling reactions. A general procedure involves reacting substituted phenyl precursors with β-keto esters under acid catalysis. Critical optimizations include:
- Use of coupling agents like EDC·HCl with dichloromethane as a solvent under nitrogen .
- Purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients to isolate the product .
- Monitoring reaction progress by TLC to prevent over-oxidation of the 1,4-dihydropyridine core .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- X-ray crystallography : Provides definitive proof of stereochemistry and substituent orientation. The dihydropyridine ring typically adopts a boat conformation, with aryl substituents at C4 forming dihedral angles of 5–15° with the pyridine plane .
- NMR : Key signals include the N–H proton at δ 8.2–8.5 ppm (broad singlet) and ester carbonyls at δ 165–170 ppm in spectra .
- IR : Stretching vibrations for ester C=O (1720–1740 cm) and phenolic O–H (if present, 3200–3400 cm) .
Advanced Research Questions
Q. How do substituent variations at the C4-phenyl group influence the compound’s conformational stability and intermolecular interactions?
- Steric effects : Bulky substituents (e.g., 3-nitrophenyl in ) increase dihedral angles between the aryl group and dihydropyridine ring, reducing planarity and altering π-π stacking .
- Electronic effects : Electron-withdrawing groups (e.g., nitro in ) enhance hydrogen-bonding interactions with adjacent carbonyls, stabilizing crystal packing .
- Methodological note : Compare X-ray data (e.g., CCDC entries in ) to quantify bond lengths and angles using software like Mercury .
Q. What strategies resolve contradictions in pharmacological activity data for structurally similar dihydropyridines?
- Assay design : Use standardized protocols (e.g., MIC assays for antimicrobial activity in ) to minimize variability.
- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with biological endpoints. For example, 4-methoxyphenyl derivatives ( ) show enhanced anti-inflammatory activity due to improved membrane permeability .
- Statistical validation : Apply multivariate analysis to distinguish artifact signals from true bioactivity .
Q. How can computational methods predict the compound’s reactivity in catalytic or photochemical applications?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) suggests potential for charge-transfer interactions .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm accuracy .
Methodological Best Practices
- Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain single crystals suitable for X-ray analysis .
- Data reporting : Adopt CIF guidelines for crystallographic data (e.g., Acta Crystallographica standards in ).
- Biological assays : Include positive controls (e.g., amlodipine for calcium channel studies) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
